![molecular formula C8H17ClN2O2 B1382353 piperidin-2-ylmethyl N-methylcarbamate hydrochloride CAS No. 1803589-12-9](/img/structure/B1382353.png)
piperidin-2-ylmethyl N-methylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is a chemical compound with the CAS Number: 1803589-12-9 . It has a molecular weight of 208.69 and its IUPAC name is piperidin-2-ylmethyl methylcarbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O2.ClH/c1-9-8(11)12-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antimicrobial Activities
Piperidin-2-ylmethyl N-methylcarbamate hydrochloride, synthesized via a two-step reaction involving Claisen-Schmidt condensation, Michael addition, and N-alkylation, has shown moderate antimicrobial activities against various bacteria and fungi. This compound, characterized by its needle-like crystals, exhibited activity against E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans (Ovonramwen et al., 2019).
Anticancer Activity
Novel quinoline derivatives of Piperidin-2-ylmethyl N-methylcarbamate have been synthesized and evaluated for their anticancer properties. Compounds of this nature have shown significant growth inhibitory effects on various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, demonstrating their potential as therapeutic agents in cancer treatment (Harishkumar et al., 2018).
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and found to possess potent anti-acetylcholinesterase (anti-AChE) activity. These compounds, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).
Antitubercular Agents
Piperidin-4-imine derivatives have been developed and evaluated for antitubercular activity. These compounds, synthesized with favorable pharmacokinetic profiles and tested against Mycobacterium tuberculosis, showed potent antitubercular activity, indicating their potential use in tuberculosis therapy (Revathi et al., 2015).
Antibacterial Studies
Piperidin-2-ylmethyl N-methylcarbamate derivatives have been synthesized and tested for antibacterial activity. One study focusing on N-hydroxy-3,5-dimethyl-2,6-bis(p-methylphenyl)piperidin-4-one semicarbazone showed high inhibition of Salmonella typii, indicating its potential as an antibacterial agent (VeeramaliniJ & Baskar, 2017).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as piperidin-2-ylmethyl N-methylcarbamate hydrochloride, is an important task of modern organic chemistry .
Mechanism of Action
Mode of Action
It’s known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .
properties
IUPAC Name |
piperidin-2-ylmethyl N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-9-8(11)12-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYROWYCZRGVCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.